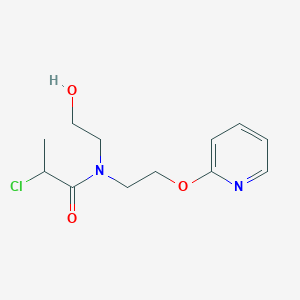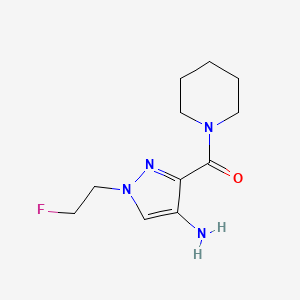
1-(2-Fluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as 'FEPP' and is a pyrazole-based inhibitor. FEPP is a small molecule that has a molecular weight of 308.36 g/mol and a chemical formula of C15H22FN5O.
Mecanismo De Acción
FEPP works by inhibiting the activity of a specific enzyme called poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair and maintenance. By inhibiting the activity of PARP, FEPP induces DNA damage and ultimately leads to cell death.
Biochemical and Physiological Effects:
FEPP has been shown to have several biochemical and physiological effects. It has been studied for its anti-inflammatory, anti-oxidant, and anti-tumor properties. FEPP has also been shown to improve cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of FEPP is its ability to selectively inhibit PARP activity, making it a potent tool for studying the role of PARP in various biological processes. However, FEPP has some limitations, such as its low solubility in water, which can make it challenging to use in some experiments.
Direcciones Futuras
FEPP has shown promising results in various areas of scientific research, and there are several future directions that can be explored. One potential area of research is the development of FEPP analogs with improved solubility and potency. FEPP can also be studied in combination with other drugs to enhance its therapeutic potential. Furthermore, FEPP can be studied for its potential application in other diseases, such as diabetes and cardiovascular diseases.
Métodos De Síntesis
The synthesis of FEPP involves a multi-step process that starts with the reaction of 2-fluoroethylamine and 4-methyl-1H-pyrazole-3-carboxylic acid. The reaction leads to the formation of 1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-carboxamide, which is then treated with piperidine-1-carboxylic acid to obtain 1-(2-fluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine (FEPP).
Aplicaciones Científicas De Investigación
FEPP has been extensively studied for its potential applications in various areas of scientific research. One of the significant areas of research is cancer treatment. FEPP has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its potential application in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
[4-amino-1-(2-fluoroethyl)pyrazol-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN4O/c12-4-7-16-8-9(13)10(14-16)11(17)15-5-2-1-3-6-15/h8H,1-7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJUWXHPLKATME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NN(C=C2N)CCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2499102.png)
![7-Oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B2499104.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2499108.png)
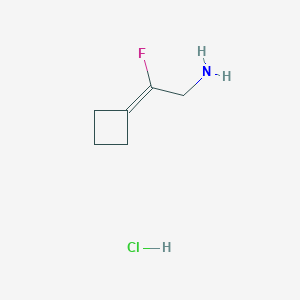



![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-phenylacetamide](/img/structure/B2499116.png)
![3-benzyl-5-[(2-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2499117.png)
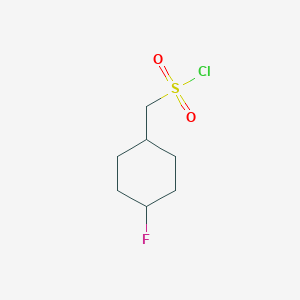
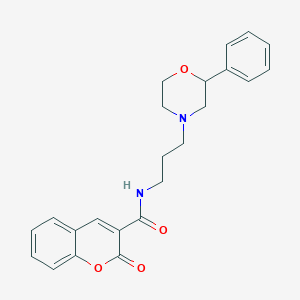
![5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-chlorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2499123.png)
